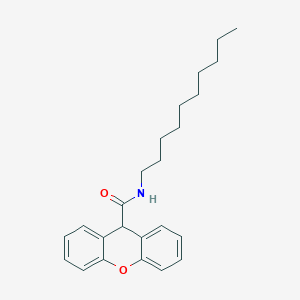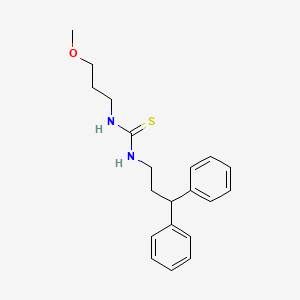![molecular formula C16H23N5O4S B14926470 N-(3,5-dimethyl-1,2-oxazol-4-yl)-1-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidine-3-carboxamide](/img/structure/B14926470.png)
N-(3,5-dimethyl-1,2-oxazol-4-yl)-1-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~3~-(3,5-DIMETHYL-4-ISOXAZOLYL)-1-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)SULFONYL]-3-PIPERIDINECARBOXAMIDE is a complex organic compound that features multiple functional groups, including an isoxazole ring, a pyrazole ring, and a piperidine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N3-(3,5-DIMETHYL-4-ISOXAZOLYL)-1-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)SULFONYL]-3-PIPERIDINECARBOXAMIDE typically involves multi-step organic synthesis. The process may start with the preparation of the isoxazole and pyrazole intermediates, followed by their coupling with a piperidine derivative. Common reagents used in these steps include various acids, bases, and catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
N~3~-(3,5-DIMETHYL-4-ISOXAZOLYL)-1-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)SULFONYL]-3-PIPERIDINECARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while substitution could introduce new functional groups or modify existing ones.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of N3-(3,5-DIMETHYL-4-ISOXAZOLYL)-1-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)SULFONYL]-3-PIPERIDINECARBOXAMIDE depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved could include inhibition of specific enzymes or activation of signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other molecules with isoxazole, pyrazole, and piperidine rings, such as:
- 3,5-Dimethyl-4-isoxazolyl derivatives
- 1,5-Dimethyl-1H-pyrazol-4-yl derivatives
- Piperidinecarboxamide derivatives
Uniqueness
N~3~-(3,5-DIMETHYL-4-ISOXAZOLYL)-1-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)SULFONYL]-3-PIPERIDINECARBOXAMIDE is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to other similar compounds.
Propriétés
Formule moléculaire |
C16H23N5O4S |
|---|---|
Poids moléculaire |
381.5 g/mol |
Nom IUPAC |
N-(3,5-dimethyl-1,2-oxazol-4-yl)-1-(1,5-dimethylpyrazol-4-yl)sulfonylpiperidine-3-carboxamide |
InChI |
InChI=1S/C16H23N5O4S/c1-10-15(12(3)25-19-10)18-16(22)13-6-5-7-21(9-13)26(23,24)14-8-17-20(4)11(14)2/h8,13H,5-7,9H2,1-4H3,(H,18,22) |
Clé InChI |
XXOPMFRTBMXUNG-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=NN1C)S(=O)(=O)N2CCCC(C2)C(=O)NC3=C(ON=C3C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[1-(2,2-difluoroethyl)-3-methyl-1H-pyrazol-5-yl]-3-methyl-6-(1-methyl-1H-pyrazol-4-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B14926394.png)
![N-(1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-5-yl)-3-methyl-6-(1-methyl-1H-pyrazol-4-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B14926400.png)
![1,1-dibenzyl-3-[1-(4-chlorobenzyl)-5-methyl-1H-pyrazol-3-yl]thiourea](/img/structure/B14926408.png)
![Ethyl 2-[(2-ethoxybenzoyl)amino]-1-benzothiophene-3-carboxylate](/img/structure/B14926409.png)
![2-[3,5-bis(4-methoxyphenyl)-1H-pyrazol-1-yl]-4-phenyl-6-(trifluoromethyl)pyrimidine](/img/structure/B14926417.png)

![1-(difluoromethyl)-5-methyl-N-{2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}-1H-pyrazole-4-sulfonamide](/img/structure/B14926431.png)
![3-cyclopropyl-4-(difluoromethyl)-6-(furan-2-yl)-1-phenyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B14926459.png)

![1,5-dimethyl-N-{2-[(naphthalen-1-ylcarbamoyl)amino]ethyl}-1H-pyrazole-3-carboxamide](/img/structure/B14926472.png)
![3,5-bis[4-(difluoromethoxy)phenyl]-1-[3-(trifluoromethyl)benzyl]-1H-pyrazole](/img/structure/B14926476.png)

![4-[2-(difluoromethyl)pyrazol-3-yl]-11,13-dimethyl-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene](/img/structure/B14926497.png)
![N-[4-chloro-1-(2-fluorobenzyl)-1H-pyrazol-3-yl]-4-fluorobenzenesulfonamide](/img/structure/B14926500.png)
